molecular formula C7H2BrCl2NO2S B3246940 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride CAS No. 1805581-04-7

4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride

Cat. No.: B3246940
CAS No.: 1805581-04-7
M. Wt: 314.97 g/mol
InChI Key: FYKOKNDSBDLOHV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrCl2NO2S and a molecular weight of 314.97 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-2-chloro-3-cyanobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include:

    Temperature: The reaction is conducted at a controlled temperature to prevent decomposition.

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants.

    Catalyst: A catalyst may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction of the cyano group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation Products: Sulfonic acids and sulfonates.

    Reduction Products: Amines and related derivatives.

Scientific Research Applications

4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzenesulfonyl chloride
  • 4-Bromo-2-methylbenzenesulfonyl chloride
  • 3-Bromo-4-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-methoxybenzenesulfonyl chloride

Comparison

4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to other similar compounds. The cyano group can participate in additional reactions, such as reduction to amines, which are not possible with compounds lacking this functional group.

Properties

IUPAC Name

4-bromo-2-chloro-3-cyanobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2NO2S/c8-5-1-2-6(14(10,12)13)7(9)4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOKNDSBDLOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226052
Record name Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805581-04-7
Record name Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805581-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-bromo-2-chloro-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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